

A Comparative Analysis of the Immunogenicity of AAV2 and AAV9 Vectors

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Adeno-associated virus (AAV) vectors are a leading platform for in vivo gene therapy, valued for their strong safety profile and ability to achieve long-term transgene expression. However, the efficacy of AAV-mediated gene therapy is significantly influenced by the host's immune response to the vector capsid. Pre-existing immunity, resulting from natural exposure to wild-type AAVs, can lead to vector neutralization and prevent therapeutic success. This guide provides an objective comparison of the immunogenic profiles of two of the most widely studied serotypes, AAV2 and AAV9, supported by experimental data and detailed methodologies.

Humoral Immunity: A Tale of Two Seroprevalences

The primary barrier to AAV gene therapy is the presence of pre-existing neutralizing antibodies (NAbs) against the vector capsid.^{[1][2]} These antibodies can bind to the AAV vector upon administration, preventing it from reaching its target cells and delivering the therapeutic transgene.^{[1][3]} The prevalence of these NAbs varies significantly between different AAV serotypes.

Historically, AAV2 was the first serotype to be developed as a gene therapy vector and is the most common serotype found in the human population.^{[2][4]} Consequently, a substantial portion of the population has pre-existing NAbs against AAV2.^[4] In contrast, AAV9 generally exhibits a lower seroprevalence, making it an attractive alternative for systemic gene delivery applications.^{[3][5][6]}

Table 1: Comparative Seroprevalence of Pre-existing Neutralizing Antibodies (NAbs) against AAV2 and AAV9

Study Cohort & Region	AAV2 Seropositivity (%)	AAV9 Seropositivity (%)	Key Findings
Healthy Donors (General)	High prevalence, often reported between 40% and 71%. [1] [5] [6]	Lower prevalence, typically reported between 18% and 29%. [5] [6]	AAV2 shows consistently higher seroprevalence than AAV9 across multiple studies. [1] [5]
Patients with Niemann-Pick Disease, Type C1	31.8%	36.4% - 40.9%	In this specific patient population, the prevalence of NAbs against AAV2 and AAV9 was more comparable. [7] [8]
Patients with Neuromuscular Disorders	High prevalence of NAbs detected. [3] [9]	Lower prevalence of NAbs compared to AAV2. [3] [9]	AAV9 consistently showed lower levels of both binding and neutralizing antibodies compared to AAV2 in this cohort. [3] [9]

It is important to note that high homology between capsid sequences can lead to antibody cross-reactivity.[\[4\]](#) However, studies indicate that human antibody cross-recognition between AAV2 and AAV9 is a significant consideration.[\[5\]](#)

Cellular Immunity: The T-Cell Response

Beyond humoral immunity, cellular immune responses, particularly those mediated by cytotoxic CD8+ T-cells, pose a challenge.[\[10\]](#) These T-cells can recognize and eliminate transduced cells that present AAV capsid-derived peptides on their surface, leading to a loss of transgene expression.[\[10\]](#) Similar to NAbs, the prevalence of pre-existing capsid-specific T-cells varies among serotypes.

Interestingly, some studies have shown a higher prevalence of pre-existing cellular immunity to AAV9 compared to AAV2, which contrasts with the humoral immunity data.[\[5\]](#)[\[6\]](#)[\[11\]](#) This highlights the complexity of the immune response to AAV vectors and underscores the need for comprehensive immunogenicity assessments.

Table 2: Comparative Prevalence of Pre-existing Capsid-Specific T-Cell Responses against AAV2 and AAV9

Assay Method	AAV2 Positive Donors (%)	AAV9 Positive Donors (%)	Key Findings
IFN-γ ELISpot	7%	46%	A significantly higher prevalence of pre-existing cellular immunity was observed for AAV9 compared to AAV2. [6]
IFN-γ ELISpot (Alternate Study)	~19%	Not specified, but AAV9 showed the highest prevalence among tested serotypes.	This study also found the highest prevalence of pre-existing cellular immunity to the AAV9 serotype. [5] [11]
Cytokine Profile Analysis	T-cell responses show varied cytokine profiles.	Anti-AAV9 immune cells showed no IL-2 secretion, suggesting they may be exhausted or terminally differentiated rather than cytotoxic. [11]	The functional profile of T-cells responding to AAV9 may differ from those responding to other serotypes. [11]

There appears to be no direct correlation between the presence of NABs and pre-existing T-cell responses for a given individual.[\[6\]](#)

Experimental Protocols

Accurate assessment of anti-AAV immunity is critical for patient selection in clinical trials and for the development of new, less immunogenic vectors.

This assay determines the ability of antibodies in a serum sample to inhibit AAV vector transduction of target cells.

- Principle: Serial dilutions of a heat-inactivated serum sample are incubated with a known amount of a reporter gene-expressing AAV vector (e.g., AAV-luciferase or AAV-GFP).[12][13] This mixture is then added to a susceptible cell line.[12][14] If neutralizing antibodies are present in the serum, they will bind to the AAV capsids and prevent them from transducing the cells. The reduction in reporter gene expression is measured relative to a control with no serum, and a neutralizing titer is calculated.[14]
- Key Materials:
 - Test serum samples, heat-inactivated (56°C for 30 minutes).[12]
 - AAV vector encoding a reporter gene (e.g., AAV2-luciferase, AAV9-luciferase).
 - Permissive cell line (e.g., HT1080 or 2V6.11 cells).[12][15]
 - Cell culture medium (e.g., DMEM with 10% FBS).[12]
 - 96-well flat-bottom tissue culture plates.[15]
 - Detection reagent for the reporter gene (e.g., Luciferase assay substrate).[12]
- Procedure:
 - Day 1: Cell Plating: Seed the permissive cells into 96-well plates at a predetermined density (e.g., 1×10^4 cells/well) and incubate overnight.[15][16]
 - Day 2: Neutralization Reaction:
 - Prepare serial dilutions of the heat-inactivated test serum in cell culture medium in a separate U-bottom 96-well plate.[12][15]

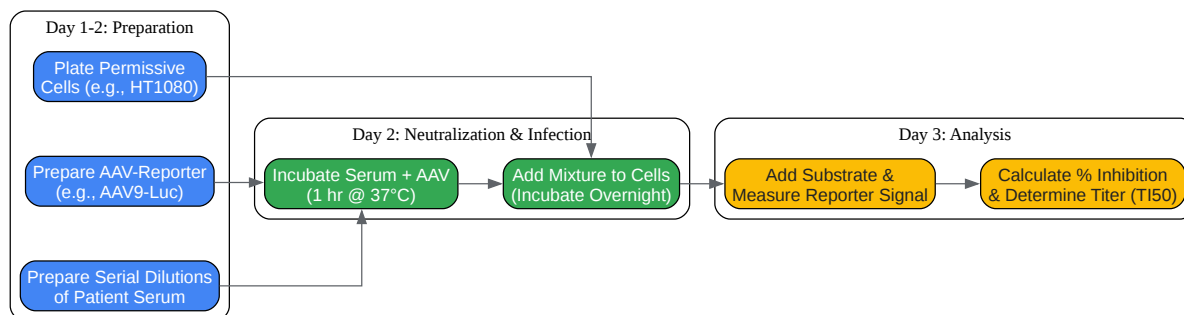
- Add a fixed concentration of the AAV-reporter vector to each well containing the diluted serum.
- Include control wells: "maximum signal" (vector + medium only) and "minimum signal" (cells only).^[14]
- Incubate the AAV-serum mixture for 1 hour at 37°C to allow antibodies to bind to the vector.^{[12][17]}
- Day 2: Cell Infection: Transfer the AAV-serum mixtures from the dilution plate to the corresponding wells of the plate containing the cells. Incubate overnight (16-24 hours) at 37°C.^{[15][16]}
- Day 3: Signal Detection: Aspirate the media and measure the reporter gene expression according to the manufacturer's protocol (e.g., add luciferase substrate and measure luminescence).^[12]
- Data Analysis: Calculate the percentage of transduction inhibition for each serum dilution compared to the maximum signal control. The neutralizing antibody titer is often defined as the reciprocal of the highest serum dilution that inhibits transduction by 50% (TI₅₀).^[14]

This assay is used to detect and quantify the frequency of cytokine-secreting T-cells specific to AAV capsid antigens.

- Principle: Peripheral blood mononuclear cells (PBMCs) from a subject are stimulated in vitro with pools of overlapping peptides that span the entire AAV capsid protein sequence.^[6] If AAV-specific memory T-cells are present, they will recognize these peptides and become activated, secreting cytokines like Interferon-gamma (IFN-γ). These cytokines are captured by specific antibodies coated onto the surface of a microplate well, forming a "spot." Each spot represents a single cytokine-producing cell.
- Key Materials:
 - Freshly isolated or cryopreserved human PBMCs.
 - AAV peptide library (e.g., AAV2 or AAV9 VP1 overlapping peptides).

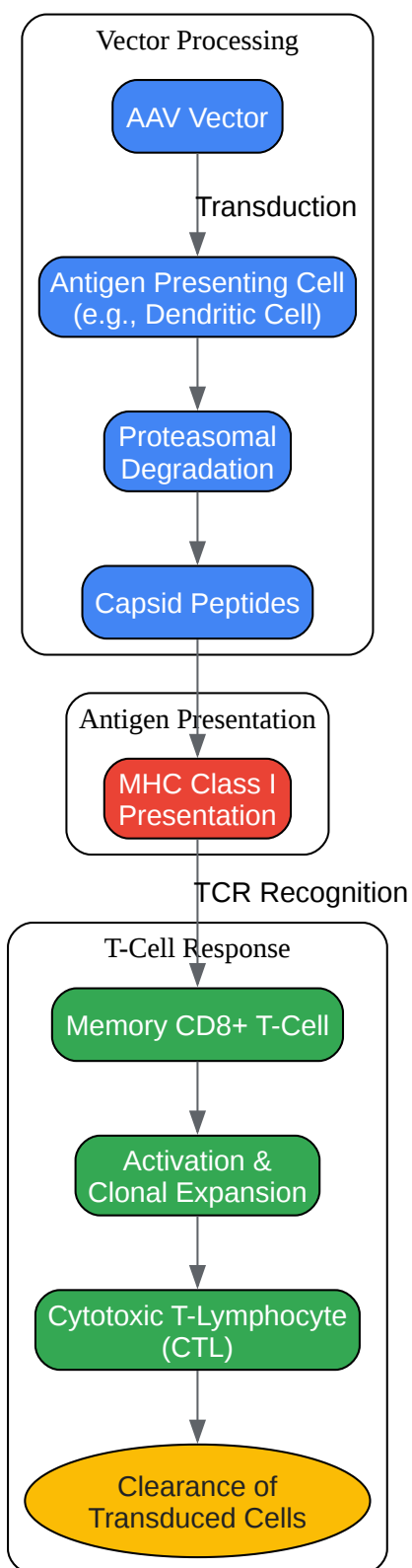
- ELISpot plate pre-coated with anti-cytokine capture antibody (e.g., anti-IFN- γ).
- Detection antibody conjugated to an enzyme (e.g., biotinylated anti-IFN- γ).
- Enzyme substrate (e.g., Streptavidin-ALP and BCIP/NBT).
- Positive control (e.g., Phytohaemagglutinin, PHA) and negative control (medium only).
- Procedure:
 - Plate Preparation: Pre-wet the ELISpot plate with sterile water, then coat with the capture antibody and incubate overnight at 4°C. Block the plate to prevent non-specific binding. [\[13\]](#)
 - Cell Plating and Stimulation: Add PBMCs to the wells of the prepared plate. Add the AAV peptide pools to the appropriate wells for stimulation. Include positive and negative control wells.
 - Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator to allow for T-cell activation and cytokine secretion. [\[18\]](#)
 - Detection:
 - Wash the plate to remove cells.
 - Add the biotinylated detection antibody and incubate.
 - Wash again, then add the enzyme-substrate conjugate (e.g., Streptavidin-ALP).
 - Wash a final time and add the colorimetric substrate. Spots will form where cytokine was secreted.
 - Analysis: Stop the reaction by washing with water. Allow the plate to dry, then count the spots in each well using an automated ELISpot reader. The frequency of AAV-specific T-cells is expressed as spot-forming units (SFU) per million PBMCs.

Visualizing Immune Pathways and Experimental Workflows



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Caption: Workflow for an in vitro neutralizing antibody (NAb) assay.



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Caption: AAV capsid-specific CD8+ T-cell activation pathway.

Conclusion and Clinical Implications

The choice between AAV2 and AAV9 is highly dependent on the therapeutic application, target tissue, and delivery route.

- AAV2 demonstrates high rates of pre-existing neutralizing antibodies in the general population, which can limit its utility for systemic applications where the vector is exposed to circulating antibodies. However, its immunogenicity may be less of a concern for local administration into immune-privileged sites like the eye.
- AAV9 generally has a lower seroprevalence of NABs, making it a more suitable candidate for systemic gene therapies targeting the liver, muscle, or central nervous system.[5] However, the higher prevalence of pre-existing T-cell responses to AAV9 is a critical factor that requires careful monitoring in clinical trials, as it could lead to the clearance of transduced cells and a loss of therapeutic effect.[6][11]

Ultimately, comprehensive screening for both humoral and cellular pre-existing immunity is an essential step in patient selection for AAV gene therapy clinical trials to maximize the potential for a safe and effective outcome.

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